{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13462142
InChI: InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13462142

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

{2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid -

Specification

Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name 2-[2-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14(4)8-10-6-5-7-15(10)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
Standard InChI Key MQCBVWFBDGPRJQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O
Canonical SMILES CC(C)(C)OC(=O)N(C)CC1CCCN1CC(=O)O

Introduction

The compound {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a complex organic molecule that incorporates a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. This compound is likely used in organic synthesis, particularly in the context of peptide or drug development, where protecting groups like Boc are commonly employed to temporarily block reactive sites during synthesis.

Synthesis

The synthesis of such compounds typically involves the reaction of a pyrrolidine derivative with a Boc-protected amine and subsequent attachment of an acetic acid moiety. Specific synthesis details for {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid are not available, but similar compounds are synthesized using standard peptide coupling techniques.

Applications

Compounds with Boc protecting groups are often used in peptide synthesis as intermediates. The Boc group can be easily removed under acidic conditions, revealing the amino group for further reaction. These compounds may be involved in the development of pharmaceuticals or research reagents.

Related Compounds

Several related compounds are documented in the literature, including:

  • {2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid: This compound has a similar structure but with an ethyl group instead of a methyl group attached to the nitrogen atom .

  • 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid: This compound features a different backbone but also includes a Boc protecting group .

  • methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxo-1l2-pyrrolidin-3-yl)propanoate: This compound involves a pyrrolidine ring and a Boc group but in a different context .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
{2-[(tert-Butoxycarbonyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acidC14H26N2O4286.371353973-15-5
2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acidC11H20N2O5260.2956612-14-7
methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(2-oxo-1l2-pyrrolidin-3-yl)propanoateC13H22N2O5286.324181350624-45-1

This table highlights the similarities and differences among these compounds, focusing on molecular formula, weight, and CAS numbers.

Given the lack of specific data on {2-[(tert-Butoxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, further research or synthesis details would be required to fully understand its properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator